molecular formula C6H5BrOS B160168 2-Acetyl-5-bromothiophene CAS No. 5370-25-2

2-Acetyl-5-bromothiophene

Cat. No.: B160168
CAS No.: 5370-25-2
M. Wt: 205.07 g/mol
InChI Key: IGBZCOWXSCWSHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-bromothiophene typically involves the bromination of 2-acetylthiophene. One common method is the reaction of 2-acetylthiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve high purity and consistent quality of the final product .

Scientific Research Applications

Chemistry: 2-Acetyl-5-bromothiophene is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of bithiophene derivatives and other heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It is used in the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the materials science field, this compound is utilized in the production of organic semiconductors and conductive polymers. These materials are essential for the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBZCOWXSCWSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201961
Record name 1-(5-Bromo-2-thienyl)ethan-1-one
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Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5370-25-2
Record name 2-Acetyl-5-bromothiophene
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Record name 2-Acetyl-5-bromothiophene
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Record name 2-Acetyl-5-bromothiophene
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Record name 1-(5-Bromo-2-thienyl)ethan-1-one
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Record name 1-(5-bromo-2-thienyl)ethan-1-one
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Record name 2-ACETYL-5-BROMOTHIOPHENE
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Synthesis routes and methods

Procedure details

When 1.56 ml (1.1 equivalents) of acetyl chloride was added to a solution of 3.26 g (0.02 mmol) of 2-bromothiophene in 30 ml of CH2Cl2, the mixture foamed and turned black. After stirring for 1 hr. at room temperature, the mixture was mixed with ice and concentrated hydrochloric acid. While being decolored with active carbon, the mixture was extracted with CH2Cl2, whereby 3.53 g (Yield : 86.1%) of the objective product, 2-acetyl-5-bromothiophene (b-1) was obtained as colorless crystals.
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 2-acetyl-5-bromothiophene in organic synthesis?

A: this compound serves as a valuable precursor for various heterocyclic compounds with potential biological activities. Its reactivity stems from the presence of both a bromine atom and an acetyl group. The bromine atom enables diverse modifications through metal-catalyzed cross-coupling reactions, such as the Suzuki coupling reaction. [, , ] This allows for the introduction of various aryl or hetaryl groups to the thiophene ring. The acetyl group provides another reactive site for condensation reactions, leading to the formation of heterocycles like pyrazolines and chalcones. [, ]

Q2: Can you provide specific examples of heterocyclic compounds synthesized using this compound?

A2: Researchers have successfully synthesized a variety of heterocycles using this compound. Examples include:

  • Bithiophene-substituted heterocycles: These compounds, containing imidazo[1,2-a]pyridine, benzimidazole, and pyridine moieties, are synthesized using Suzuki coupling and condensation reactions. []
  • 4-(5-arylthiophen-2-yl)thiazoles: These are synthesized via Suzuki coupling reactions with aryl(hetaryl)boronic acids under microwave irradiation in water or DMF. []
  • Chalcones and Pyrazolines: Chalcones are obtained by reacting this compound with aromatic aldehydes. Further reaction of these chalcones with phenylhydrazine yields pyrazolines. [, ]

Q3: Has the crystal structure of this compound been determined?

A: Yes, the crystal structure has been determined. This compound crystallizes in the orthorhombic system, with the space group Pbca. The unit cell contains 8 molecules (Z=8), and the cell dimensions are a = 7.334 Å, b = 11.156 Å, and c = 17.906 Å. The molecule adopts a single-trans conformation regarding the thienyl ring and the carbonyl group. []

Q4: How does the structure of this compound impact its reactivity?

A: The presence of both the electron-withdrawing bromine atom and the acetyl group influences the reactivity of this compound. The bromine atom at the 5-position of the thiophene ring facilitates oxidative addition reactions with palladium catalysts, making Suzuki coupling reactions efficient. [] The acetyl group, being electrophilic, readily undergoes condensation reactions with nucleophiles like hydrazines, leading to the formation of pyrazoline derivatives. [, ]

Q5: Are there any studies investigating the biological activity of compounds derived from this compound?

A: Yes, some studies explore the biological activities of compounds derived from this compound. For example, synthesized chalcones and pyrazolines have been screened for antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. [] Additionally, researchers have evaluated the anticancer and anti-inflammatory activities of novel pyrazolines synthesized from this compound derivatives. []

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